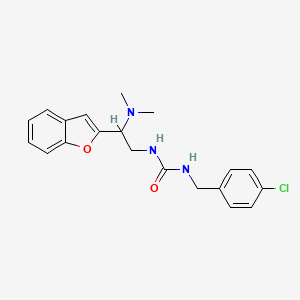

1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(4-chlorobenzyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This would include the IUPAC name, common names, and structural formula.

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis

This would involve studying the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound undergoes, including its reactivity and stability.Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications

Antioxidant and Antibacterial Properties

Compounds structurally similar to 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(4-chlorobenzyl)urea have shown potential in antioxidant and antibacterial applications. A study focusing on phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid revealed significant chelating ability with Fe+2 ions and scavenging activity with DPPH free radicals. Moreover, some compounds demonstrated equipotency to ampicillin against various bacteria, including Enterococcus sp and Staphylococcus aureus, indicating a promising route for the development of new antibiotics or antiseptic agents (Shankerrao et al., 2013).

Mechanistic Insights in Bioconjugation

The compound's structural components have been used to study the mechanism of amide formation in bioconjugation processes. Research utilizing carbodiimide (a moiety present in 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(4-chlorobenzyl)urea) explored the reaction dynamics between carboxylic acids and amines in aqueous media, contributing to a better understanding of chemical bonding in biochemical and pharmaceutical applications (Nakajima & Ikada, 1995).

Anticancer Potential

Certain urea derivatives structurally related to the compound have been investigated for their anticancer properties. For instance, 1-aryl-3-(2-chloroethyl) ureas exhibited cytotoxic effects on human adenocarcinoma cells in vitro, indicating the potential therapeutic value of these compounds in cancer treatment (Gaudreault et al., 1988).

Nonpeptide Agonist Discovery

Research has identified nonpeptidic agonists structurally related to 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(4-chlorobenzyl)urea, which can serve as pharmacological research tools or potential drug leads. For example, the discovery of a nonpeptidic agonist of the urotensin-II receptor opens up new avenues for therapeutic interventions in diseases where this receptor plays a critical role (Croston et al., 2002).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other safety hazards.

Future Directions

This would involve discussing potential future research directions, such as new synthesis methods, applications, or biological activities.

Unfortunately, without specific information on the compound you mentioned, I’m unable to provide a detailed analysis. I would recommend consulting scientific literature or databases for more information. If the compound is novel or less-studied, it may be necessary to conduct original research to learn more about it. Please note that handling chemical substances should always be done by trained professionals following appropriate safety protocols.

properties

IUPAC Name |

1-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-[(4-chlorophenyl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O2/c1-24(2)17(19-11-15-5-3-4-6-18(15)26-19)13-23-20(25)22-12-14-7-9-16(21)10-8-14/h3-11,17H,12-13H2,1-2H3,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKWGAQMJUDNQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)NCC1=CC=C(C=C1)Cl)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(4-chlorobenzyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(benzo[d]oxazol-2-ylthio)-N'-((1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methylene)acetohydrazide](/img/structure/B2646950.png)

![5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2646952.png)

![(3-Amino-5-((2,6-dimethylphenyl)amino)-4-((4-methoxyphenyl)sulfonyl)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2646954.png)

![N-(5-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2646958.png)

![6-methylimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B2646964.png)

![1-(2-Cyano-2-{[4-(pyrrolidin-1-yl)phenyl]methylidene}acetyl)piperidine-4-carboxamide](/img/structure/B2646965.png)

![3-bromo-5,7-dimethyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2646967.png)

![1-[2-Fluoro-6-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2646969.png)

![9-(4-bromophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2646970.png)